molecular formula C8H18ClNO3 B554945 (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride CAS No. 69320-90-7

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride

Cat. No. B554945
CAS RN: 69320-90-7
M. Wt: 211.68 g/mol
InChI Key: OWBFRQWDQDYNNF-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride” is a chemical compound with the molecular formula C8H17NO3 and a molecular weight of 211.69 . It’s a crystal - powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H/t5-,6+;/m1./s1 .

It is stored at room temperature and is shipped at room temperature .

Scientific Research Applications

Asymmetric Synthesis

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride plays a significant role in asymmetric synthesis. For instance, it's used in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. This process involves conjugate addition, amination, and deprotection steps to achieve high enantiomeric excess and diastereomeric excess in the final product (Bunnage et al., 2003).

Antimycobacterial Activities

This compound has been explored for its antimycobacterial properties. A study synthesized hydroxyethylsulfonamides derived from (2S,3S)-Boc-phenylalanine epoxide, showing activity against M. tuberculosis. The presence of a free amino group at C2 and the sulphonamide moiety were crucial for biological activity, highlighting the potential medical application of this compound (Moreth et al., 2014).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBFRQWDQDYNNF-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride

CAS RN

69320-90-7
Record name H-Thr-OtBu HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.